1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the thiadiazole and piperidine moieties imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific functional groups present in its structure.
Mode of Action
It’s known that the 1,3,4-thiadiazole moiety is bioisosteric with pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound might disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole moiety, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole moiety are generally known for their low toxicity and great in vivo stability , which suggests good bioavailability.
Result of Action
Based on the known biological activities of 1,3,4-thiadiazole derivatives, it’s plausible that this compound could have potential anticancer, antimicrobial, antiviral, and other therapeutic effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown anticancer activity against various cell lines, including lung cancer (A549), HeLa, hepatocarcinoma (SMMC-7721), and mouse fibroblasts (L929) cells .
Temporal Effects in Laboratory Settings
Some 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity .
Metabolic Pathways
1,3,4-thiadiazole derivatives are known to be involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
3-Methylidenepiperidine: Another precursor with distinct chemical properties
Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is unique due to the combination of the thiadiazole and piperidine rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, making it more effective compared to its individual components .
Properties
IUPAC Name |
2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMXBUHRDYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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